

Interspecies Susceptibility to Amiton: A Comparative Toxicity Guide

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Compound of Interest

Compound Name: Amiton

Cat. No.: B1196955

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Executive Summary

Amiton is an organophosphate insecticide known for its high toxicity, which led to its withdrawal from widespread use. This guide provides a comparative overview of the interspecies differences in susceptibility to **Amiton** toxicity. Due to the limited availability of specific toxicological data for **Amiton**, this report incorporates data from the structurally related and well-studied organophosphates, parathion and malathion, to infer potential variations in toxicity across different species. The primary mechanism of **Amiton**'s toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide summarizes available toxicity data, details relevant experimental protocols for assessing organophosphate toxicity, and illustrates the key signaling pathways involved.

Comparative Toxicity Data

Quantitative data on the acute toxicity of **Amiton** is scarce, particularly for non-mammalian species. The oral LD50 for rats is established to be in the range of 3.3 to 5.4 mg/kg, indicating high acute toxicity in mammals. To provide a broader comparative context, the following table summarizes the acute LD50 values for the related organophosphates, parathion and malathion, across various species. These values highlight the significant interspecies differences in susceptibility, which are likely influenced by variations in metabolism, detoxification rates, and target site sensitivity.

Species	Chemical	Oral LD50 (mg/kg)	Dermal LD50 (mg/kg)	LC50 (µg/L) - 96hr
Mammals				
Rat (oral)	Amiton	3.3 - 5.4 ^[1]	-	-
Rat (oral)	Parathion	3.6 - 13 ^[2]	6.8 - 21	-
Rat (oral)	Malathion	5400 ^[3]	>4000	-
Birds				
Red-winged Blackbird	Parathion	-	-	-
Sharp-tailed Grouse	Malathion	220 ^[4]	-	-
Ring-necked Pheasant	Malathion	136 ^[4]	-	-
Fish				
Rainbow Trout	Parathion	-	-	3.2
Rainbow Trout	Malathion	-	-	4 ^[4]
Bluegill	Malathion	-	-	8.6
Insects				
Honey Bee (contact)	Parathion	-	0.019 (µ g/bee)	-
Honey Bee (contact)	Malathion	-	0.16 (µ g/bee)	-

Data for parathion and malathion are provided as surrogates to illustrate potential interspecies variability in the absence of specific data for **Amiton**.

Experimental Protocols

The determination of acute toxicity values, such as the LD50, is conducted under standardized guidelines to ensure reproducibility and comparability of data. The following are summaries of key experimental protocols relevant to the assessment of organophosphate toxicity.

Acute Oral Toxicity in Rodents (OECD Guideline 420, 423, 425)

These guidelines provide methods for determining the acute oral toxicity of a substance. The primary goal is to identify the dose that causes mortality in 50% of the test animals (LD50).

- **Test Animals:** Typically, young adult rats of a single strain are used.[\[5\]](#)
- **Housing and Feeding:** Animals are housed in controlled environments with respect to temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.[\[6\]](#)
- **Dose Administration:** The test substance is administered orally, usually via gavage, in a single dose.[\[1\]](#)[\[6\]](#) The volume administered is kept constant across different dose levels by varying the concentration of the test substance in the vehicle.
- **Observation Period:** Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[\[1\]](#) Observations are made frequently on the day of dosing and at least daily thereafter.
- **Data Analysis:** The LD50 is calculated using statistical methods, such as probit analysis or the moving average method.

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This guideline is designed to determine the acute oral toxicity of substances to birds.

- **Test Species:** Commonly used species include the Northern bobwhite quail or the Japanese quail.[\[7\]](#)
- **Test Design:** The test can be conducted as a limit test (to determine if the LD50 is above a certain dose) or a full LD50 determination with multiple dose levels.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Dose Administration:** The test substance is administered orally, typically by gavage or in a gelatin capsule.[\[12\]](#)
- **Observation Period:** Birds are observed for at least 14 days for signs of toxicity and mortality.
- **Endpoints:** The primary endpoint is the LD50, but other effects such as signs of intoxication and behavioral changes are also recorded.

Fish Acute Toxicity Test (OECD Guideline 203)

This test evaluates the acute toxicity of substances to fish.

- **Test Species:** Recommended species include zebrafish, rainbow trout, and fathead minnow.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Exposure Conditions:** Fish are exposed to the test substance in water for a 96-hour period under static, semi-static, or flow-through conditions.[\[14\]](#)[\[16\]](#)
- **Test Concentrations:** A range of concentrations is tested to determine the concentration that is lethal to 50% of the fish (LC50).[\[17\]](#)
- **Observations:** Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[\[16\]](#)
- **Data Analysis:** The LC50 and its 95% confidence limits are calculated for each observation time.

Mechanism of Action and Signaling Pathways

Primary Mechanism: Acetylcholinesterase Inhibition

Amiton, like other organophosphates, exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

- **Binding and Phosphorylation:** **Amiton** binds to the active site of AChE and phosphorylates a serine residue.

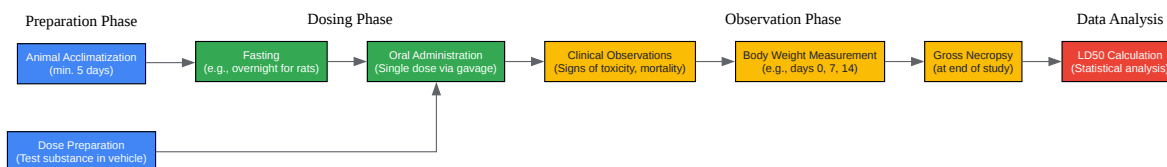
- **Irreversible Inhibition:** This phosphorylation results in a stable, covalent bond, leading to the irreversible inactivation of the enzyme.
- **Acetylcholine Accumulation:** The inhibition of AChE leads to the accumulation of ACh in the synaptic cleft.
- **Overstimulation of Receptors:** The excess ACh continuously stimulates muscarinic and nicotinic receptors, leading to a cholinergic crisis characterized by a wide range of symptoms, including hypersecretion, muscle tremors, convulsions, and ultimately, respiratory failure.

Potential for Other Signaling Pathway Involvement

While AChE inhibition is the primary mechanism, research on cholinesterase inhibitors suggests potential interactions with other signaling pathways, which could contribute to the overall toxic profile and interspecies differences in susceptibility.

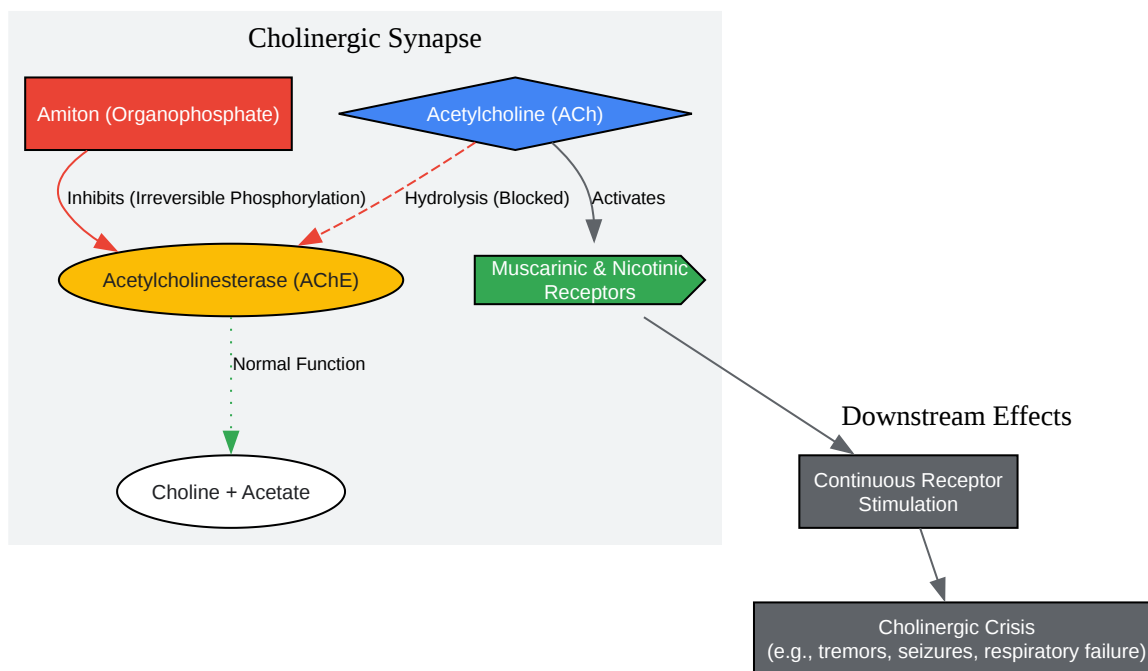
- **PI3K/Akt Pathway:** Some studies on cholinesterase inhibitors used in the treatment of Alzheimer's disease have shown modulation of the PI3K/Akt signaling pathway, which is involved in cell survival and neuroprotection.^[18] It is plausible that potent inhibitors like **Amiton** could also impact this pathway, although specific data is lacking.
- **Inflammatory Pathways:** Acetylcholine is known to play a role in modulating inflammation through the "cholinergic anti-inflammatory pathway."^[19] Disruption of cholinergic signaling by **Amiton** could, therefore, have downstream effects on inflammatory responses.
- **Oxidative Stress:** Organophosphate exposure has been linked to the induction of oxidative stress in various tissues. This can lead to cellular damage and contribute to the overall toxicity.

Visualizations



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Caption: Experimental workflow for acute oral toxicity testing.



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